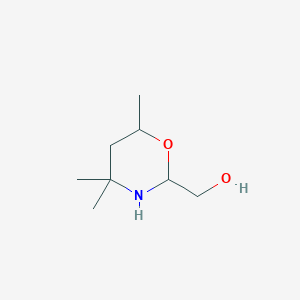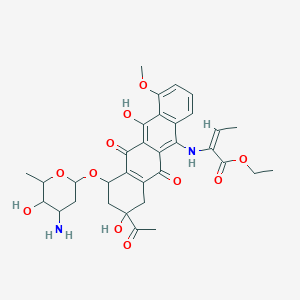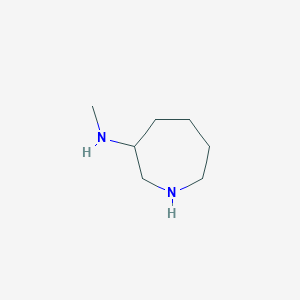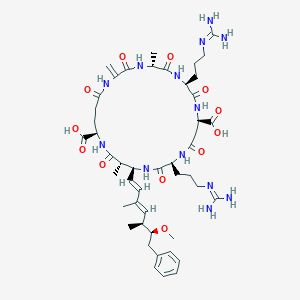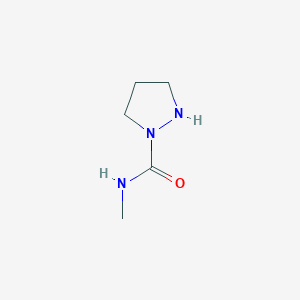![molecular formula C23H19NO3 B055240 2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid CAS No. 123016-15-9](/img/structure/B55240.png)
2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid
描述
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is a complex organic compound with a molecular formula of C23H19NO3. It is known for its unique structure, which combines a quinoline moiety with a naphthalene ring through a methoxy linkage, and a propanoic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: Starting with a quinoline precursor, the quinoline-2-ylmethanol is synthesized through a series of reactions involving nitration, reduction, and methylation.
Naphthalene Derivative Preparation: The naphthalene-2-yl derivative is prepared through halogenation and subsequent substitution reactions.
Coupling Reaction: The quinoline-2-ylmethanol is then coupled with the naphthalene-2-yl derivative using a base catalyst to form the methoxy linkage.
Introduction of the Propanoic Acid Group: Finally, the propanoic acid group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and naphthalene derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid, naphthalene-2-carboxylic acid.
Reduction: Quinoline-2-ylmethanol, naphthalene-2-ylmethanol.
Substitution: Various substituted quinoline and naphthalene derivatives.
科学研究应用
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid: Unique due to its specific methoxy linkage and propanoic acid group.
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-2-ylmethanol share structural similarities but lack the naphthalene moiety.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-ylmethanol share structural similarities but lack the quinoline moiety.
Uniqueness
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid stands out due to its combined structural features, which confer unique chemical and biological properties.
属性
CAS 编号 |
123016-15-9 |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26) |
InChI 键 |
QWFAMXAVDCZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
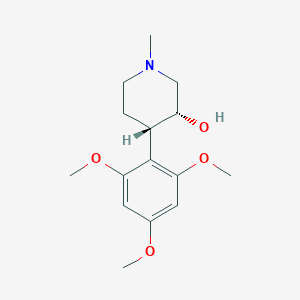
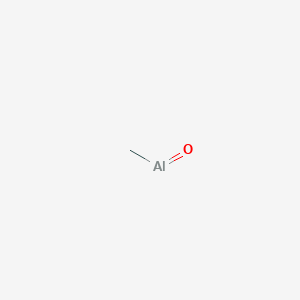
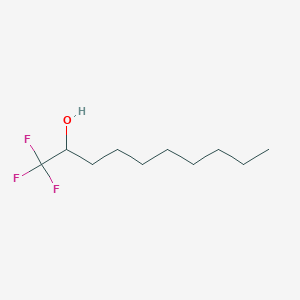
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
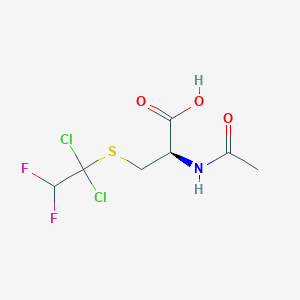
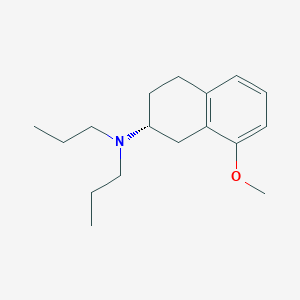
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)
